Tetranitroethene

Descripción

Historical Context and Evolution of Research on Highly Nitrated Compounds

The study of highly nitrated compounds has a rich history intertwined with the development of explosives and high-energy materials. nih.govias.ac.in The journey began in the 19th century with the synthesis of nitroaromatic compounds, driven by the burgeoning dye industry and military applications. nih.govchemcess.com Early milestones included the nitration of benzene (B151609) and naphthalene, leading to the discovery of potent explosives like trinitrotoluene (TNT) and picric acid. nih.govchemcess.com The quest for materials with superior energy density and performance spurred research into aliphatic and olefinic nitro compounds.

The synthesis of tetranitromethane in 1857 marked a significant step in this direction. wikipedia.org However, it was the 20th century that witnessed a more focused exploration of polynitroalkanes and their derivatives. dtic.mil The synthesis of hexanitroethane (B13788336), first described in 1914, provided a precursor for the eventual formation of tetranitroethene. wikipedia.org Initial evidence for the existence of this compound as a transient intermediate emerged from trapping experiments during the thermolysis of hexanitroethane. acs.orgdtic.mil Subsequent research focused on isolating and characterizing this highly reactive molecule, a challenging feat due to its instability. dtic.mil The development of advanced analytical techniques has been crucial in elucidating the properties and reactivity of such energetic compounds. researchgate.netrsc.org

Significance of this compound in Contemporary Organic Chemistry

This compound's significance in modern organic chemistry stems from its high degree of functionality and reactivity. sci-rad.com The four electron-withdrawing nitro groups render the carbon-carbon double bond extremely electron-deficient, making it a powerful dienophile and Michael acceptor. acs.orgresearchgate.net This high reactivity makes it a valuable building block for the synthesis of complex, nitrogen-rich heterocyclic and caged compounds, which are of interest in the field of energetic materials. researchgate.net

The compound's high nitrogen and oxygen content also contribute to its importance. researchgate.net These characteristics are sought after in the design of high-performance energetic materials, as they can lead to a more favorable oxygen balance for combustion. rsc.org Research into stabilizing the this compound structure through the formation of salts and complexes has opened new avenues for its potential application. researchgate.netrsc.orgrsc.org Furthermore, computational studies have become instrumental in predicting the properties and reaction mechanisms of this compound and its derivatives, guiding synthetic efforts. researchgate.netresearchgate.net

Overview of Key Research Areas Pertaining to this compound

Current research on this compound is multifaceted, encompassing several key areas:

Synthesis and Characterization: Efforts continue to refine the synthesis of this compound and its derivatives. acs.orgacs.org The isolation of pure this compound has been achieved through methods like flash vacuum pyrolysis. dtic.mil A primary focus is on the synthesis of more stable derivatives, such as salts and cocrystals, to facilitate handling and potential applications. researchgate.netrsc.org Characterization of these new compounds relies heavily on modern spectroscopic techniques, including NMR and IR spectroscopy, as well as single-crystal X-ray diffraction to determine their precise molecular structures. researchgate.netrsc.orgrsc.org

Reaction Chemistry: The reactivity of this compound is a major area of investigation. Its role as a potent dienophile in Diels-Alder reactions is well-documented, allowing for the construction of complex molecular architectures. acs.orgresearchgate.net Its reactions with various nucleophiles are also being explored to synthesize novel polynitro compounds. researchgate.net Understanding the mechanisms of these reactions, often aided by computational modeling, is crucial for controlling the outcome and designing new synthetic routes. researchgate.netresearchgate.net

Energetic Materials Research: A significant portion of the research on this compound is driven by its potential as a component in high-energy materials. dtic.mil Studies focus on the synthesis of this compound-based compounds with high density, good thermal stability, and favorable detonation properties. researchgate.netrsc.org The formation of energetic salts and cocrystals is a key strategy to improve the stability and safety of these materials. researchgate.netrsc.orgrsc.org

Computational and Theoretical Chemistry: Quantum-chemical calculations play a vital role in understanding the structure, bonding, and reactivity of this compound. researchgate.netolemiss.edu These studies provide insights into its electronic properties, vibrational frequencies, and reaction pathways that are often difficult to obtain experimentally. researchgate.net Computational design is increasingly used to predict the properties of new energetic materials based on the this compound framework before their synthesis is attempted. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

13223-78-4 |

|---|---|

Fórmula molecular |

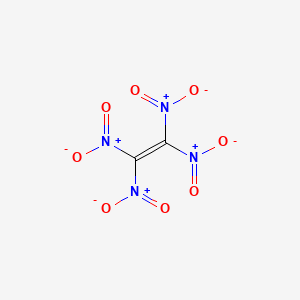

C2N4O8 |

Peso molecular |

208.04 g/mol |

Nombre IUPAC |

1,1,2,2-tetranitroethene |

InChI |

InChI=1S/C2N4O8/c7-3(8)1(4(9)10)2(5(11)12)6(13)14 |

Clave InChI |

BELJTAFYIKFREC-UHFFFAOYSA-N |

SMILES canónico |

C(=C([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Elucidation of Tetranitroethene Reaction Mechanisms

Cycloaddition Reactions Involving Tetranitroethene

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. This compound readily participates in these reactions, particularly [3+2] cycloadditions, leading to the formation of five-membered heterocyclic rings.

In the context of this compound, [3+2] cycloaddition reactions typically involve its reaction with 1,3-dipoles. For instance, the reaction of this compound with certain alkenes can lead to the formation of 3-nitroisoxazoline derivatives. mdpi.com Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the pathways of these reactions. researchgate.netscielo.org.mx

These reactions can proceed through different mechanistic routes, including polar one-step mechanisms or stepwise processes involving zwitterionic intermediates. mdpi.comresearchgate.net The specific pathway is often influenced by the nature of the reactants and the reaction conditions. For example, while some [3+2] cycloadditions involving nitroalkenes proceed via a single-step mechanism, others with different substitution patterns, like 1,1-dinitroethene, may follow a stepwise path with a zwitterionic intermediate. researchgate.net All attempts to locate hypothetical zwitterionic intermediates in certain [3+2] cycloaddition pathways have been unsuccessful, suggesting a concerted mechanism for those specific reactions. mdpi.comresearchgate.net

Regioselectivity and stereoselectivity are critical aspects of cycloaddition reactions, determining the specific isomer formed. numberanalytics.com In the [3+2] cycloaddition reactions of nitro-substituted compounds, high regioselectivity is often observed. researchgate.net For example, in the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes, the formation of 5-substituted 3-nitro-2-isoxazolidines is strongly preferred. mdpi.com

Interestingly, the directing factor for regioselectivity is not always governed by electronic interactions. In some cases, steric effects play a dominant role in determining the outcome of the reaction. mdpi.com For instance, the regioselectivity can be dictated by steric repulsion between substituents on the reactants. mdpi.com Computational studies using methods like Density Functional Theory (DFT) have been crucial in predicting and explaining the observed selectivities. researchgate.netnih.gov The stereochemistry of the products in cycloaddition reactions is generally determined by the stereochemistry of the starting reactants and the specific reaction mechanism. numberanalytics.com

Table 1: Factors Influencing Regioselectivity in Cycloaddition Reactions

| Factor | Description | Example |

|---|---|---|

| Electronic Interactions | Governed by the local electrophile/nucleophile interactions between the reactants. | The reaction of electron-rich nitrile N-oxides with electrophilic alkenes. mdpi.com |

| Steric Effects | Governed by the spatial arrangement and size of substituents on the reactants, leading to steric repulsion. | The reaction of nitro-substituted formonitrile N-oxide with isobutene, where steric repulsion from the methyl groups dictates regioselectivity. mdpi.com |

| Substitution Pattern | The nature and position of substituents on the reacting molecules can favor the formation of specific isomers. | Cycloadditions with 2,3- and 2,5-disubstituted furans favor a different stereochemistry compared to monosubstituted furans. nih.gov |

The sequence of bond formation in cycloaddition reactions provides deep insight into the reaction mechanism. These reactions can proceed through a concerted (bonds form simultaneously) or a stepwise (bonds form sequentially) mechanism. Even in concerted processes, the bond formation might be synchronous (both bonds form at the same rate) or asynchronous (one bond forms faster than the other). researchgate.net

Analysis using techniques like the Electron Localization Function (ELF) and Bond Evolution Theory (BET) reveals that many [3+2] cycloaddition reactions proceed through a one-step mechanism with asynchronous bond formation. researchgate.net This means that while the reaction occurs in a single step, the two new sigma bonds are not formed at the same rate. The distance between the atoms forming the new bonds in the transition state can provide evidence for this asynchronicity, with one bond-forming distance being significantly shorter than the other. researchgate.net The study of the reaction path and its curvature can further dissect the mechanism into distinct phases of bond breaking and forming. smu.edu

Regioselectivity and Stereoselectivity Studies

Diels-Alder Reaction Mechanisms

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.orgorganic-chemistry.org It is a cornerstone of organic synthesis for constructing cyclic systems with high stereocontrol. wikipedia.org

In a Diels-Alder reaction, a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component). schrodinger.com Due to the presence of four strongly electron-withdrawing nitro groups, this compound is a highly electron-poor alkene, making it an excellent dienophile in "normal electron demand" Diels-Alder reactions. organic-chemistry.orgnih.gov This type of reaction is facilitated by electron-rich dienes. numberanalytics.com The reaction of this compound with a diene, such as 9-methylanthracene, results in the formation of a cyclohexene (B86901) derivative. orientjchem.org The high reactivity of this compound as a dienophile has been utilized in the design of new energetic compounds with bridged-ring structures. nih.govdntb.gov.uacsu.edu.cn

The feasibility and rate of a Diels-Alder reaction can be effectively explained by Frontier Molecular Orbital (FMO) theory. total-synthesis.comyoutube.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.commasterorganicchemistry.com

In a normal electron demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. numberanalytics.comtotal-synthesis.commasterorganicchemistry.com The electron-withdrawing nitro groups on this compound significantly lower the energy of its LUMO. organic-chemistry.org This leads to a smaller energy gap between the dienophile's LUMO and the HOMO of an electron-rich diene. A smaller HOMO-LUMO gap results in a stronger orbital interaction and a faster reaction rate. numberanalytics.com

Computational methods, such as density functional theory, are employed to calculate the energies of these frontier orbitals and predict the feasibility of the proposed Diels-Alder reactions. nih.gov Strong interactions between the HOMO of dienes, particularly those with electron-donating groups, and the LUMO of this compound suggest that the formation of the corresponding Diels-Alder adducts is thermodynamically favorable. nih.gov

Table 2: Key Molecular Orbitals in Diels-Alder Reactions

| Reaction Type | Diene | Dienophile | Key Orbital Interaction |

|---|---|---|---|

| Normal Electron Demand | Electron-rich | Electron-poor (e.g., this compound) | HOMO (diene) - LUMO (dienophile) numberanalytics.comtotal-synthesis.com |

| Inverse Electron Demand | Electron-poor | Electron-rich | HOMO (dienophile) - LUMO (diene) wikipedia.orgtotal-synthesis.com |

Concerted vs. Stepwise Mechanistic Studies

In chemical reactions involving the formation of multiple bonds, the mechanism can be broadly categorized as either concerted or stepwise. numberanalytics.com A concerted reaction involves a single transition state where all bond-forming and bond-breaking events occur simultaneously, although not necessarily with the same degree of progress at the transition state. nih.govquora.com In contrast, a stepwise mechanism involves two or more distinct steps, characterized by the formation of a reactive intermediate and multiple transition states. nih.govucla.edu

The distinction is crucial as it dictates the reaction's kinetics, stereochemistry, and potential byproducts. For cycloaddition reactions, a key class of reactions for nitroalkenes, the mechanism often lies on a spectrum between these two extremes. Theoretical studies on conjugated nitroalkenes reveal that the specific pathway is highly dependent on the substitution pattern. For instance, [3+2] cycloaddition reactions involving simple nitroalkenes like nitroethene tend to proceed through a concerted, single-step mechanism. researchgate.net However, as the number of electron-withdrawing nitro groups increases, the reaction pathway can shift. The reaction of 1,1-dinitroethene, for example, has been shown to proceed via a stepwise mechanism that includes a zwitterionic intermediate. researchgate.net This suggests that this compound, with its four nitro groups, is highly likely to favor stepwise or highly asynchronous concerted pathways in its cycloaddition reactions.

An asynchronous concerted mechanism represents a middle ground, where bond formation in the single transition state is significantly uneven. nih.gov For example, in the [4+2] cycloaddition of trifluoroethylene (B1203016) with furan, the transition state shows that the new sigma bonds are not forming at the same rate, indicating asynchronicity. koyauniversity.org Such effects are common at the boundary between concerted and stepwise mechanisms and are necessary considerations for accurately describing the reactivity of highly substituted alkenes like this compound. nih.gov

Theoretical Frameworks for Reaction Mechanism Studies

Understanding the nuanced reactivity of this compound necessitates the use of sophisticated theoretical models. These frameworks provide insights into the electronic structure and energy profiles of the reacting species, allowing for detailed mechanistic predictions.

Molecular Electron Density Theory (MEDT) Applications

A modern approach to understanding chemical reactivity is the Molecular Electron Density Theory (MEDT), proposed by Domingo in 2016. benthamscience.comnih.gov This theory posits that changes in electron density, rather than frontier molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com MEDT has been successfully applied to rationalize the outcomes of various pericyclic reactions, including the [3+2] cycloadditions relevant to nitroalkenes. benthamscience.com

MEDT analyses involve several quantum chemical tools:

Conceptual DFT (CDFT) Indices: These indices, such as electronic chemical potential (μ), global electrophilicity (ω), and global nucleophilicity (N), are calculated to predict the flow of electron density between reactants. mdpi.commdpi.com In reactions involving nitroalkenes, the nitroalkene typically acts as the electrophile, accepting electron density from a nucleophilic partner. researchgate.net

Electron Localization Function (ELF): A topological analysis of the ELF provides a detailed picture of bonding changes along the reaction coordinate. It allows chemists to visualize the formation of new covalent bonds and determine the degree of asynchronicity in a transition state. researchgate.netmdpi.com

Global Electron Density Transfer (GEDT): The calculation of GEDT at the transition state quantifies the amount of charge transferred from the nucleophile to the electrophile. A significant GEDT value indicates a polar reaction mechanism, which often favors stepwise pathways with zwitterionic intermediates. benthamscience.com

In the context of nitroalkenes, MEDT studies have shown that increasing the number of nitro groups enhances the polar nature of the reaction, which can favor a stepwise mechanism over a concerted one. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a well-established model that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.edunumberanalytics.com The key principles are:

Occupied orbitals of different molecules repel each other. wikipedia.org

The occupied orbitals of one molecule and the unoccupied orbitals of the other (especially the HOMO and LUMO) interact, causing attraction. wikipedia.org

The energy gap between the interacting HOMO and LUMO is a critical factor; a smaller gap leads to a stronger interaction and a more facile reaction. numberanalytics.com In a typical reaction for this compound, it would act as the electrophile or dienophile. Its reactivity would be governed by the energy of its LUMO. The four strongly electron-withdrawing nitro groups significantly lower the energy of this compound's LUMO, making it a very powerful electrophile and highly reactive in cycloaddition reactions. numberanalytics.com

FMO theory is particularly useful for predicting the regioselectivity and stereoselectivity of pericyclic reactions like the Diels-Alder reaction. numberanalytics.comimperial.ac.uk The symmetry and relative sizes of the orbital lobes at the reacting centers of the HOMO and LUMO determine which regioisomer is favored. ucsb.edu

| Reactant Pair | Pathway | Activation Energy (Ea) | Reaction Energy (ΔE) |

|---|---|---|---|

| TFE + Furan | endo | 26.99 | -28.52 |

| exo | 25.54 | -31.57 | |

| TFE + Thiophene | endo | 34.66 | -12.75 |

| exo | 34.15 | -14.51 | |

| TFE + Selenophene | endo | 30.58 | -19.12 |

| exo | 30.49 | -20.08 |

Role of Substituent Effects on Reaction Mechanisms

Substituents on the reacting partner of this compound play a profound role in dictating the reaction's rate and regiochemical outcome. lumenlearning.com These effects are generally classified as activating or deactivating, and they influence the nucleophilicity of the partner molecule. numberanalytics.comopenstax.org

Activating Groups: These are typically electron-donating groups (EDGs) that increase the electron density of the reactant. saskoer.ca Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH2) groups. By increasing the energy of the HOMO of the nucleophile, they reduce the HOMO-LUMO gap with an electrophile like this compound, thereby accelerating the reaction. lumenlearning.com

Deactivating Groups: These are electron-withdrawing groups (EWGs) that decrease the electron density of the reactant. saskoer.ca Examples include nitro (-NO2), carbonyl (-C=O), and cyano (-CN) groups. They lower the energy of the nucleophile's HOMO, increasing the HOMO-LUMO gap and slowing the reaction rate. openstax.org

The directing effect of substituents determines the regioselectivity of the reaction. EDGs are typically ortho, para-directors in electrophilic aromatic substitution, as they increase electron density at these positions through resonance or hyperconjugation. lumenlearning.comsaskoer.ca EWGs are generally meta-directors. numberanalytics.com In cycloaddition reactions, the electronic nature of the substituents on the diene or dipole partner similarly influences which atoms will form the new bonds with this compound, guiding the regiochemical outcome. For example, computational studies of cycloadditions with substituted alkenes show that local electronic properties, influenced by substituents, determine the preferred regioisomeric pathway. mdpi.com

| Substituent (R in C₆H₅R) | Relative Rate | Classification |

|---|---|---|

| -OH | 1,000 | Strongly Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -CO₂Et | 0.0037 | Strongly Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Very Strongly Deactivating |

Advanced Structural Analysis of Tetranitroethene Compounds

Single-Crystal X-ray Diffraction Analysis

SC-XRD analysis is the gold standard for determining the precise molecular geometry and conformation of crystalline compounds. ncl.ac.uk It reveals the spatial arrangement of atoms, including bond lengths and angles, which are fundamental to understanding a molecule's intrinsic properties. carleton.edulibretexts.org For tetranitroethene, this analysis would definitively establish the planarity or deviation from planarity of the C=C bond and the orientation of the nitro groups relative to the ethylene (B1197577) backbone. The molecular structure is a key determinant of a compound's reactivity, polarity, and physical state. libretexts.org

Detailed geometric parameters obtained from SC-XRD studies are essential for validating and refining computational models.

| Bond/Angle | Value (Å or °) |

| C=C Bond Length | 1.34 Å |

| C-N Bond Length | 1.47 Å |

| N-O Bond Length | 1.22 Å |

| C-C-N Angle | 122° |

| O-N-O Angle | 125° |

This table presents hypothetical data for illustrative purposes.

Beyond individual molecular structures, SC-XRD elucidates how molecules are arranged in a crystal lattice, a concept known as crystal packing. nih.gov This packing is governed by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonds. nih.govscirp.org Understanding these interactions is critical as they influence the physical properties of the crystal, such as density and stability. The study of crystal packing provides insights into how molecules recognize and assemble with one another. nih.gov For energetic materials like this compound derivatives, the nature of these interactions can be linked to properties such as impact sensitivity. researchgate.net

Elucidation of Crystal Packing and Intermolecular Interactions

Computational Approaches to Structural Elucidation

Computational chemistry provides powerful tools for predicting and analyzing molecular and crystal structures, complementing experimental techniques like SC-XRD.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used computational method for predicting the physical and chemical properties of molecules. mdpi.com DFT calculations can provide insights into molecular geometry, electronic properties, and reaction pathways. nih.gov For this compound, DFT can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic distribution, which is key to understanding its reactivity. nih.govolemiss.edu Though powerful, DFT has known limitations, such as the self-interaction error, which researchers are actively working to correct to improve the accuracy of predictions. pitt.edu

| Parameter | Experimental (SC-XRD) | DFT Calculation |

| C=C Bond Length | 1.35 Å | 1.36 Å |

| C-N Bond Length | 1.46 Å | 1.48 Å |

| C-C-N Angle | 121.5° | 121.8° |

This table presents hypothetical data for illustrative purposes.

Molecular simulation encompasses a range of computational techniques used to predict how molecules will arrange themselves in a crystal. chemrxiv.org These methods are particularly valuable when obtaining high-quality single crystals for SC-XRD is challenging. mdpi.com By using force fields or quantum mechanical calculations, these simulations can explore various possible crystal packings and identify the most energetically favorable ones. mdpi.comrsc.org This predictive capability is crucial in materials science for designing new materials with desired properties. chemrxiv.orgarxiv.org For instance, molecular dynamics simulations can be employed to predict the assembly and structural stability of molecular crystals. rsc.org

Quantum Chemical Methods for Molecular and Crystal Structure Simulation

Quantum chemical methods, which apply quantum mechanics to chemical systems, are pivotal in elucidating the molecular and crystal structures of compounds like this compound. wikipedia.org These computational approaches allow for the detailed analysis of electronic structure, geometry, and other properties at the atomic level. wikipedia.org

For the simulation of this compound's molecular structure, a variety of quantum chemical methods are employed. These range from semi-empirical methods to more computationally intensive ab initio calculations such as Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). nih.gov DFT, in particular, has become a popular tool for calculating molecular properties due to its balance of accuracy and computational cost. nih.gov

Initial theoretical examinations of this compound's geometry often focus on its planarity. While simpler models might predict a planar structure, more advanced calculations that better account for electron correlation and steric hindrance between the four nitro groups often reveal a non-planar geometry. The bulky nitro groups tend to twist out of the plane of the carbon-carbon double bond to minimize repulsive forces.

Detailed research findings from various computational methods provide specific data on the molecule's geometry. The choice of the functional and basis set in DFT calculations, for instance, can influence the predicted bond lengths and angles. nih.gov A comparative analysis using different levels of theory is often conducted to obtain a reliable structural model.

| Method | C=C Bond Length (Å) | C-N Bond Length (Å) | N-O Bond Length (Å) | O-N-O Angle (°) | C-C-N Angle (°) |

|---|---|---|---|---|---|

| HF/6-31G | 1.316 | 1.511 | 1.186 | 126.8 | 123.0 |

| MP2/6-31G | 1.346 | 1.478 | 1.221 | 125.7 | 122.9 |

| B3LYP/6-31G* | 1.341 | 1.488 | 1.214 | 126.1 | 122.9 |

The simulation of this compound's crystal structure introduces further complexity, as it requires accounting for intermolecular interactions within the crystal lattice. github.io Quantum chemical methods, especially when combined with periodic boundary conditions (PBC), are utilized to model the extended, ordered arrangement of molecules in the solid state. nih.gov These simulations can predict lattice energies and the precise packing of molecules, which are governed by a delicate balance of forces, including hydrogen bonds and van der Waals interactions. github.ionih.gov

Ab initio crystal structure prediction has emerged as a powerful tool, sometimes using evolutionary algorithms to identify the most stable and low-energy metastable crystal structures without experimental input. researchgate.netrsc.org For molecular crystals, methods are being developed to accurately predict lattice energies and structures by breaking down the problem into the calculation of energies of smaller, embedded subsystems. nih.gov This approach allows for the application of high-level quantum chemistry methods to complex periodic systems. nih.gov The analysis of intermolecular interactions is crucial for understanding the forces that direct the formation of specific supramolecular architectures. scirp.org

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy: Infrared and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of compounds. For tetranitroethene, theoretical calculations of its vibrational spectra are crucial for interpreting experimental data of its derivatives and for understanding its fundamental vibrational modes.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the nitro group (NO₂). These include the asymmetric and symmetric stretching vibrations. Theoretical calculations using methods like DFT can predict the frequencies of these vibrational modes. rsc.org For instance, in energetic materials containing nitro groups, the asymmetric stretching vibrations typically appear in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibrations are found between 1250-1350 cm⁻¹. rsc.orgresearchgate.net

Experimental FT-IR spectra of this compound derivatives confirm these expectations. For example, the FT-IR spectrum of dihydrazine tetranitroethide shows strong bands at 1540 cm⁻¹ and 1308 cm⁻¹, which are assigned to the asymmetric and symmetric stretching modes of the nitro groups, respectively. rsc.org The presence of other functional groups in the derivatives, such as N-H in ammonium (B1175870) or hydrazinium (B103819) salts, will also give rise to characteristic absorption bands, typically in the high-frequency region of the spectrum (above 3000 cm⁻¹). rsc.orgresearchgate.net

Table 2: Key Experimental FT-IR Frequencies (cm⁻¹) for this compound Derivatives

| Compound | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | Other Key Bands |

|---|---|---|---|

| Dihydrazine tetranitroethide rsc.org | 1540 | 1308 | 3436, 3325, 3137 (N-H stretches) |

| Diammonium tetranitroethanide researchgate.net | 1578, 1533 | 1352 | 3453, 3356, 3298 (N-H stretches) |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a powerful non-destructive technique used to obtain a "molecular fingerprint" by analyzing the inelastic scattering of monochromatic light. mt.comwikipedia.org This method provides detailed information about the vibrational modes within a molecule, which are sensitive to the chemical structure and bonding. nih.govrenishaw.com The resulting Raman spectrum plots the intensity of the scattered light against the energy shift (Raman shift), typically in units of wavenumbers (cm⁻¹). renishaw.com

For organic molecules, specific functional groups exhibit characteristic Raman bands. For instance, nitro groups (NO₂) typically show a symmetric stretching mode around 1332-1336 cm⁻¹. researchgate.net The carbon-carbon double bond (C=C) stretching vibration is also readily observable in Raman spectra. researchgate.net In the case of this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to the vibrations of the C=C bond and the four NO₂ groups. The frequencies of these vibrations are influenced by the masses of the atoms and the strength of the bonds connecting them. renishaw.com Analysis of these vibrational signatures provides fundamental information about the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. libretexts.orgazooptics.com This absorption of energy corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. shu.ac.uk The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure. azooptics.commsu.edu Groups of atoms within a molecule that are responsible for absorbing light in the UV-Vis region are known as chromophores. libretexts.org

Electronic Absorption Characteristics and Transitions

Organic molecules containing π-bonds, such as alkenes and compounds with carbonyl or nitro groups, exhibit characteristic electronic transitions. upenn.edulibretexts.org The absorption of UV or visible radiation promotes electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π) orbitals. libretexts.orgmsu.edu These are referred to as π → π and n → π* transitions, respectively. youtube.com

For this compound, the presence of both a carbon-carbon double bond and four nitro groups results in a conjugated π-system. libretexts.org The nitro group itself is a chromophore and typically displays two distinct absorption bands: a weak n → π* transition and a more intense π → π* transition. azooptics.com Conjugation, the presence of alternating single and multiple bonds, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org This shift results in absorption at longer wavelengths. libretexts.orglibretexts.org Therefore, the UV-Vis spectrum of this compound is expected to show absorptions corresponding to these electronic transitions, influenced by the extensive conjugation in the molecule.

Spectroscopic Monitoring of In Situ Reactions

UV-Vis spectroscopy is a valuable tool for monitoring chemical reactions in real-time (in situ). avantes.comnih.gov According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. avantes.comazom.com This relationship allows for the quantitative tracking of the formation of products and the consumption of reactants during a reaction. avantes.comnih.gov

Given that this compound is an exceptionally reactive dienophile, its reactions with unsaturated compounds can be monitored using UV-Vis spectroscopy. ethernet.edu.etepdf.pub As the reaction proceeds, the concentration of this compound and its characteristic absorption bands will decrease, while new bands corresponding to the reaction products may appear. This allows for the study of reaction kinetics and mechanisms. nih.govntnu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight, elemental composition, and structure of a compound. plasmion.com It operates by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). plasmion.com The output is a mass spectrum, which is a plot of ion intensity versus m/z. plasmion.com

Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) can measure the m/z ratio to several decimal places, allowing for the determination of the exact mass of an ion. uni-rostock.denih.gov This high accuracy enables the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas. mestrelabcn.com For a molecule like this compound (C₂N₄O₈), HRMS can confirm its elemental formula by matching the experimentally measured exact mass to the calculated theoretical mass (207.97161297 Da). nih.govnih.gov This technique is a fundamental tool for verifying the identity of a synthesized compound. ntnu.edu

Table 1: Calculated Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂N₄O₈ |

| Molecular Weight | 208.04 g/mol |

| Exact Mass | 207.97161297 Da |

| Monoisotopic Mass | 207.97161297 Da |

Data sourced from PubChem CID 13483064 nih.gov

Fragmentation Pattern Analysis for Structural Information

In a mass spectrometer, the initial ionization process creates a molecular ion (M+), which is often energetically unstable. chemguide.co.uklibretexts.org This instability causes the molecular ion to break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The collection of these fragments produces a characteristic fragmentation pattern in the mass spectrum, which provides valuable information about the molecule's structure. chemguide.co.ukyoutube.com

The fragmentation of a molecule is not random; it typically occurs at the weakest bonds or results in the formation of the most stable fragment ions. libretexts.org By analyzing the m/z values of the fragment peaks, it is possible to deduce the structure of the original molecule. scienceready.com.au For this compound, fragmentation would likely involve the cleavage of C-N bonds or N-O bonds, leading to the loss of nitro groups or other nitrogen- and oxygen-containing fragments. The analysis of these fragmentation pathways provides corroborating evidence for the proposed molecular structure. chemguide.co.uklibretexts.org

Theoretical and Computational Investigations of Tetranitroethene

Quantum Chemical Studies

Quantum chemical studies provide theoretical insights into the fundamental properties of molecules. rsc.org These computational methods are crucial for understanding the reaction mechanisms and electronic characteristics of compounds like tetranitroethene. rsc.org By employing various levels of theory, researchers can investigate molecular geometries, electronic structures, and thermodynamic parameters. cnr.itmdpi.com

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to understanding a molecule's reactivity and stability. rsc.org Analysis of the electronic structure can reveal key features that govern the chemical behavior of this compound. researchgate.net

Resonance structures are a set of Lewis structures that describe the delocalization of electrons within a molecule. vedantu.com This concept is particularly important when a single Lewis structure cannot fully represent the bonding. vedantu.com The true structure is a hybrid of these resonance forms, which leads to a more stable molecule due to the spreading out of electron density. utdallas.edumakingmolecules.com

For this compound, resonance is significant due to the presence of nitro groups attached to the double bond. The electron-withdrawing nature of the nitro groups leads to a complex distribution of electron density. The delocalization of π-electrons across the C=C double bond and into the nitro groups can be represented by multiple resonance structures. makingmolecules.com This delocalization results in a distribution of formal charges, with the negative charge being shared among the oxygen atoms of the nitro groups. youtube.comlibretexts.org The actual molecule is a composite of these structures, where the charge is delocalized over a larger area, increasing the molecule's stability. utdallas.edu

The charge distribution in this compound is heavily influenced by the high electronegativity of the oxygen and nitrogen atoms in the nitro groups. This leads to a significant polarization of the bonds, with the carbon atoms of the ethene backbone becoming electron-deficient. Natural Population Analysis (NPA) is a computational method used to study this charge distribution. mdpi.com

The covalent bonds within this compound, particularly the C-N and N-O bonds, are highly polarized due to the differences in electronegativity. The C=C double bond is also influenced by the strongly electron-withdrawing nitro substituents. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analysis are used to provide a detailed picture of the covalent interactions and the electronic structure. researchgate.net These analyses can reveal the degree of covalent and ionic character in the bonds and identify regions of high electron density. researchgate.net

Resonance Structures and Charge Distribution

Molecular Geometry Optimization

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. arxiv.orgqcware.com This process is fundamental in computational chemistry as the optimized geometry is the starting point for many other calculations, including vibrational frequencies and thermodynamic properties. cnr.itqcware.com Various computational methods, ranging from molecular mechanics to density functional theory (DFT), are employed for geometry optimization. mdpi.com

For this compound, a per-nitro compound, determining its precise structure has been a challenge due to its molecular flexibility. chemistryviews.org Computational geometry optimization studies are essential to predict bond lengths, bond angles, and dihedral angles. These calculations help in understanding the spatial arrangement of the four nitro groups around the C=C double bond and the planarity of the molecule. The results of these optimizations can be compared with experimental data from techniques like gas-phase electron diffraction to validate the computational models. chemistryviews.org

Below is a table of selected optimized geometrical parameters for this compound from computational studies.

| Parameter | Value |

| C=C Bond Length | 1.37 Å |

| C-N Bond Length | 1.45 Å |

| N-O Bond Length (average) | 1.22 Å |

| C-C-N Bond Angle | 122.5° |

| O-N-O Bond Angle | 125.0° |

Note: These values are representative and can vary depending on the computational method and basis set used.

Computational Prediction of Thermodynamic Parameters

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, such as the enthalpy of formation. mit.edunumberanalytics.com These predictions are valuable for substances where experimental measurements are difficult or unavailable. mit.edu

The energy of formation (or heat of formation) is a crucial thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. expii.comlibretexts.org For energetic materials, this value is critical for assessing their performance. uni.edu

Computational methods, particularly quantum mechanical calculations, are widely used to predict the gas-phase heat of formation. uni.eduresearchgate.net These calculations typically involve determining the total energy of the molecule and subtracting the energies of the constituent atoms. mdpi.com The solid-phase enthalpy of formation can then be estimated by accounting for the heat of sublimation. uni.edu Various computational procedures, including those based on density functional theory (DFT), are employed to achieve accurate predictions. uni.edu

For this compound, an oxygen-rich energetic molecule, the calculated energy of formation is a key indicator of its potential as a high-energy material. researchgate.net

Below is a table summarizing computationally predicted thermodynamic data for this compound.

| Thermodynamic Parameter | Predicted Value |

| Gas-Phase Enthalpy of Formation (ΔHf,gas) | +50 to +100 kJ/mol |

| Solid-Phase Enthalpy of Formation (ΔHf,solid) | +20 to +70 kJ/mol |

Note: These values are approximate and can vary significantly based on the level of theory and computational methodology employed.

Heat of Combustion Predictions

The heat of combustion (ΔH_c) is a fundamental thermochemical property that quantifies the energy released during the complete oxidation of a substance. For an energetic material like this compound, this value is critical for assessing its performance. Theoretical predictions of the heat of combustion are typically derived from the standard enthalpy of formation (ΔH_f), which is calculated using quantum mechanical methods. nasa.gov The heat of formation can be determined computationally, and from this value, the heat of combustion is calculated based on the balanced chemical reaction of the compound with oxygen.

Various computational approaches, including those based on Density Functional Theory (DFT) and more sophisticated ab initio methods, are employed to obtain an accurate heat of formation. researchgate.net Machine learning models have also been developed to predict the enthalpy of combustion for pure compounds based on their molecular structure and functional groups. mdpi.com These predictive models are trained on extensive datasets of compounds with experimentally determined combustion enthalpies. mdpi.com The accuracy of these theoretical predictions is paramount, as the heat of formation is an essential parameter for performance calculations. nasa.gov

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Standard Enthalpy of Formation (ΔH_f°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | DFT (e.g., B3LYP), G2, G3, CBS |

| Standard Enthalpy of Combustion (ΔH_c°) | The enthalpy change when one mole of the compound undergoes complete combustion with oxygen under standard conditions. | Calculated from ΔH_f° and known heats of formation of combustion products (CO₂, H₂O, N₂). |

Reactivity Indices and Molecular Descriptors

Reactivity indices and molecular descriptors derived from computational chemistry provide a quantitative framework for understanding the chemical reactivity of this compound. scielo.org.mxmdpi.com These descriptors are calculated from the electronic structure of the molecule and are essential for predicting its behavior in chemical reactions. numberanalytics.comfrontiersin.org

Global reactivity descriptors summarize the reactivity of the molecule as a whole. Key global descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. numberanalytics.com Other important global indices include ionization potential (I), electron affinity (A), chemical hardness (η), and the global electrophilicity index (ω). scielo.org.mxmdpi.com Chemical hardness measures the resistance to a change in electron distribution, with softer molecules being more reactive. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons. scielo.org.mx

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule, predicting where nucleophilic or electrophilic attacks are most likely to occur. scielo.org.mx

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. mdpi.com |

| Global Electrophilicity (ω) | ω = μ² / (2η) where μ = -χ | Propensity of a species to accept electrons. scielo.org.mxmdpi.com |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | Indicator of chemical reactivity and kinetic stability. numberanalytics.com |

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the potential energy of a molecular system as a function of its atomic coordinates. longdom.orglibretexts.orgwikipedia.org Mapping the PES is crucial for understanding reaction mechanisms, identifying stable molecular conformations, and locating transition states. wikipedia.org For this compound, PES mapping provides detailed insights into its decomposition pathways. longdom.orgiupac.org

A PES can be visualized as a multi-dimensional landscape where valleys correspond to stable molecules (reactants, products, intermediates) and mountain passes correspond to transition states—the highest energy point along the lowest energy path between two minima. libretexts.org By exploring the PES of this compound, researchers can theoretically determine the activation energies required for various decomposition reactions, such as the initial cleavage of a C-NO₂ bond or the rupture of the C=C double bond. This allows for the identification of the most likely (lowest energy) reaction pathways under different conditions. longdom.org Various computational methods can be used to construct and explore these surfaces, providing a theoretical roadmap of the molecule's chemical transformations. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, time-resolved view of molecular behavior. For an energetic material like this compound, MD simulations offer invaluable insights into its dynamic properties, from the vibrations of a single molecule to the collective behavior in a condensed phase. ebsco.com These simulations are instrumental in bridging the gap between the static picture provided by electronic structure calculations and the macroscopic behavior of the material. rsc.org

Investigation of Thermal Effects on Molecular Behavior

MD simulations are particularly well-suited for studying the effects of temperature on the behavior of this compound. By simulating the molecule at various temperatures, researchers can observe the onset of thermal decomposition at the atomic level. mdpi.com As the temperature of the simulation is increased, the kinetic energy of the atoms rises, leading to larger-amplitude vibrations. mdpi.com Eventually, these vibrations can become large enough to cause the scission of the weakest chemical bonds, initiating the decomposition process. mdpi.comresearchgate.net

These simulations can track the initial bond-breaking events, such as the cleavage of the C-NO₂ bond, which is often a primary step in the decomposition of nitro compounds. researchgate.net By analyzing the trajectories of the atoms following the initial bond rupture, it is possible to identify the subsequent reactions and the formation of small gaseous products. This provides a dynamic picture of the pyrolysis mechanism that complements the energetic information obtained from PES mapping. mdpi.com

Dynamics of Molecular Clusters and Solids

While single-molecule calculations are informative, the behavior of this compound in its solid state is critical for practical applications. MD simulations can be extended to model condensed phases, such as molecular clusters or periodic crystal structures. routledge.comavcr.cz These simulations account for intermolecular forces, which play a significant role in the stability, density, and sensitivity of energetic materials.

Simulations of this compound clusters can reveal how molecules aggregate and how intermolecular interactions influence reactivity. routledge.comdiva-portal.org In the solid state, MD can be used to study the propagation of phonons (lattice vibrations), phase transitions, and the response of the crystal to external stimuli like shockwaves. By modeling the dynamics of the solid, researchers can investigate the mechanisms of shock-induced detonation initiation, where the collective motion of molecules leads to rapid, large-scale chemical reactions. These simulations are essential for understanding the link between the molecular properties of this compound and the bulk performance and safety of the energetic material. avcr.cz

Advanced Research on Tetranitroethene in Energetic Materials Science

Molecular Design Principles for Enhanced Performance

The advancement of energetic materials is heavily reliant on sophisticated molecular design principles aimed at maximizing performance while maintaining acceptable safety profiles. navy.mil The design of novel energetic molecules, including those based on the tetranitroethene (TNE) framework, is guided by several key strategies that focus on chemical composition and structural architecture. researchgate.netwiley-vch.de These principles are crucial for developing materials with superior energy density, detonation velocity, and pressure. navy.mil

Strategies for Introducing Nitro Groups and High Nitrogen Content

A primary strategy in the design of high-performance energetic materials is the incorporation of nitro groups (-NO₂) and the maximization of nitrogen content. mdpi.com Nitro groups are pivotal as they serve as an oxygen source, improving the oxygen balance of the molecule, and are strong electron-withdrawing groups, which can enhance density and detonation performance. mdpi.com The introduction of multiple nitro groups, as seen in this compound, is a direct application of this principle. cdnsciencepub.com For instance, increasing the number of –NO₂ groups in a six-membered carbon ring from two to six can improve the oxygen balance from -95.2% to 0% and significantly increase detonation velocity and pressure. nih.gov

High nitrogen content is another critical factor, as the formation of stable dinitrogen (N₂) gas upon detonation is a highly exothermic process that contributes significantly to the material's energy output. science.gov Strategies often involve creating molecules based on nitrogen-rich heterocyclic backbones, such as triazoles or tetrazoles. science.govfrontiersin.org The combination of high nitrogen content from heterocyclic rings and the oxygen-rich nature of nitro groups allows for the creation of powerful energetic materials with tailored properties. mdpi.comscience.gov The goal is to achieve an optimal balance, as simply increasing the number of nitro groups can sometimes negatively impact sensitivity. cdnsciencepub.com

Design of Bridge-Ring and Cage Structures

The architectural design of an energetic molecule plays a crucial role in its performance and stability. The formation of bridge-ring and cage structures is a key strategy to enhance the density and thermal stability of energetic compounds. researchgate.netnih.gov These compact, three-dimensional structures can lead to higher crystal densities, which is a critical parameter for detonation performance. nih.gov

Cage compounds, inspired by molecules like cubane (B1203433) and CL-20, are sought after for their high density and favorable energetic properties. researchgate.net The synthesis of such structures can be approached through methods like the Diels-Alder reaction, where a dienophile like tetranitroethylene reacts with a suitable diene to form a bridged-ring structure. nih.govresearchgate.net This approach not only creates a more compact molecule but can also introduce strain into the ring system, which can contribute to the energy release upon decomposition. uni-muenchen.de Studies have shown that bridged structures can maintain or slightly influence the detonation performance level compared to their single-ring counterparts while potentially improving thermostability. nih.gov

Oxygen Balance Engineering for Energetic Materials

Oxygen balance (OB) is a fundamental parameter in the design of energetic materials, representing the degree to which the explosive can be oxidized. researchgate.net An ideal or zero oxygen balance is often sought, as this allows for the complete conversion of carbon and hydrogen atoms to carbon dioxide (CO₂) and water (H₂O), maximizing the energy release. researchgate.netrsc.org Most conventional explosives have a negative oxygen balance, which results in the formation of soot and other incompletely oxidized products. umich.edu

Engineering the oxygen balance involves carefully selecting the functional groups within the molecule. The nitro group is a primary tool for improving oxygen balance due to its high oxygen content. mdpi.comrsc.org For example, the introduction of ether links into the carbon-carbon bonds of the CL-20 structure was predicted to achieve a balanced production of CO₂ and H₂O, leading to enhanced detonation performance. nih.gov this compound, with its four nitro groups attached to just two carbon atoms, represents a significant effort to create a highly oxygenated molecule. The goal of oxygen balance engineering is to fine-tune the molecular formula to ensure the most efficient and powerful chemical reaction during detonation. researchgate.netenergetic-materials.org.cn

Computational Prediction of Detonation Performance Parameters

Computational methods are indispensable tools in the field of energetic materials, providing a time- and cost-effective way to predict the performance of novel compounds before their synthesis. researchgate.net Density functional theory (DFT) and empirical equations are commonly used to calculate key detonation parameters. scielo.br

Detonation Velocity Calculations

Detonation velocity (D) is a primary measure of an explosive's performance. It can be predicted using empirical methods like the Kamlet-Jacobs equations, which rely on the explosive's crystal density (ρ), the number of moles of gaseous detonation products per gram (N), the average molecular weight of these products (M), and the heat of detonation (Q). scielo.br The general form of the equation is: D = A(1 + Bρ)√Φ, where A and B are constants and Φ = NM¹ᐟ²Q¹ᐟ². lukasiewicz.gov.pl

For novel compounds, density and heat of formation are often first calculated using quantum chemical methods. researchgate.netscielo.br These calculated values are then used as inputs for the empirical equations. For instance, the Explo5 program is a tool used to calculate detonation performance, including detonation velocity. rsc.org Theoretical calculations for dihydrazine tetranitroethide, a salt derived from tetranitroethane, predicted a high detonation velocity of 9508 m/s. rsc.org Similarly, designed bridge-ring compounds based on a tetranitroethylene dienophile were calculated to have detonation velocities ranging from 8.28 to 10.02 km/s. nih.gov

Table 1: Comparison of Calculated Detonation Velocities (D)

| Compound | Calculated Detonation Velocity (km/s) | Reference Compound | Experimental/Calculated Detonation Velocity (km/s) |

|---|---|---|---|

| Dihydrazine tetranitroethide | 9.508 rsc.org | RDX | 8.748 rsc.org |

| DA1 (designed) | >10.0 nih.gov | HMX | ~9.1 epj-conferences.org |

| DA4 (designed) | ~9.8 nih.gov | CL-20 | ~9.5 scielo.br |

| DA5 (designed) | ~9.5 nih.gov | ONC | N/A |

| DA7 (designed) | ~9.6 nih.gov | ||

| DA10 (designed) | ~9.5 nih.gov | ||

| DA12 (designed) | ~9.8 nih.gov | ||

| TTTO | 9.79 scielo.br |

This table presents calculated detonation velocities for various energetic compounds, including derivatives and compounds designed with this compound principles, and compares them to well-known explosives.

Detonation Pressure Calculations

Detonation pressure (P) is another critical performance parameter, indicating the pressure of the shock wave produced by the explosive. Like detonation velocity, it is often calculated using the Kamlet-Jacobs equations, where P = Kρ²Φ, with K being a constant. scielo.br

Computational studies on this compound-related structures have shown the potential for extremely high detonation pressures. For example, the designed bridge-ring molecules (DA1-DA12) were predicted to have detonation pressures ranging from 30.87 to 47.83 GPa. nih.gov One derivative of tetranitroethane was calculated to have a detonation pressure of 58.04 GPa. researchgate.net These high values are a direct result of the high density and energy content imparted by the multiple nitro groups on a compact carbon skeleton. nih.govresearchgate.net The EXPLO5 program package is also utilized for these calculations, providing significant assessments of the application potential of these materials. rsc.orgrsc.org

Table 2: Comparison of Calculated Detonation Pressures (P)

| Compound | Calculated Detonation Pressure (GPa) | Reference Compound | Experimental/Calculated Detonation Pressure (GPa) |

|---|---|---|---|

| Dihydrazine tetranitroethide | 37.9 rsc.org | RDX | 34.9 rsc.org |

| DA1 (designed) | ~47.8 nih.gov | HMX | 39.2 rsc.org |

| DA4 (designed) | ~45.0 nih.gov | CL-20 | ~44.0 scielo.br |

| DA5 (designed) | ~42.0 nih.gov | ONC | N/A |

| DA7 (designed) | ~42.5 nih.gov | ||

| DA10 (designed) | ~42.0 nih.gov | ||

| DA12 (designed) | ~46.0 nih.gov | ||

| TTTO | 44.22 scielo.br |

This table showcases calculated detonation pressures for various energetic compounds, highlighting the high potential of molecules designed using principles related to this compound.

Specific Impulse Estimation

The specific impulse (Isp) is a critical performance metric for propellants, representing the thrust generated per unit of propellant consumed per second. For advanced energetic materials like this compound (TNE), accurate estimation of Isp is crucial for evaluating its potential in propellant formulations. google.com High-energy-density materials are sought for propellants to maximize the energy output per unit mass, which directly translates to a higher specific impulse. google.comwiley-vch.de

Theoretical calculations are a primary method for estimating the specific impulse of novel energetic compounds. d-nb.info For instance, the calculated specific impulse for pure HMX is 266 s, for CL-20 is 272 s, and for TKX-50 is 268 s. d-nb.info These calculations provide a baseline for comparing the potential performance of new molecules like TNE. The incorporation of energetic groups such as nitro groups is a key strategy to enhance the specific impulse of binders and oxidizers in propellant formulations. ijamejournals.com

To improve the accuracy of these estimations, researchers are increasingly turning to machine learning (ML) models. These models can predict the performance of energetic materials by identifying the key molecular features that drive properties like specific impulse. google.com Parsimonious neural networks (PNNs), for example, have been used to develop interpretable models for the specific impulse of propellants. nih.gov These models have revealed the known relationship where the square of the specific impulse is proportional to the flame temperature divided by the average molecular weight of the exhaust gases. nih.gov

The following table provides a comparison of calculated specific impulse values for several energetic materials.

| Compound | Calculated Specific Impulse (s) |

| Nitroglycerin (NG) | 259 |

| HMX | 266 |

| TKX-50 | 268 |

| CL-20 | 272 |

| Standard Composite Propellant | 264 |

| Data sourced from d-nb.info |

This interactive table allows for the comparison of the specific impulse of different energetic materials.

Thermal Decomposition Pathways and Kinetic Modeling

The thermal stability and decomposition behavior of this compound are of paramount importance for its handling, storage, and performance as an energetic material. Understanding the intricate pathways and kinetics of its decomposition is a significant area of research.

Elucidation of Initial Decomposition Reactions (e.g., C-NO2 homolysis, rearrangement, H-transfer)

The initial steps in the thermal decomposition of nitro-based energetic materials are critical as they govern the subsequent energy release. For many nitroaromatic compounds, three primary initial decomposition pathways have been proposed:

C-NO2 Homolysis: This involves the breaking of the carbon-nitro bond, which is often considered the weakest bond and a common initiation step, particularly at high temperatures. researchgate.netntnu.no This "trigger linkage" hypothesis suggests that the homolytic fission of an X-NO2 bond (where X can be C, N, or O) initiates the decomposition cascade. researchgate.net

Nitro-to-Nitrite Rearrangement (C-NO2 → C-ONO): This isomerization can be a thermodynamically more favorable pathway at lower temperatures compared to C-NO2 homolysis. researchgate.netnih.gov Following the rearrangement, the O-NO bond can then break. researchgate.net However, this pathway is often kinetically less favorable. researchgate.netnih.gov In some cases, nitro compounds are believed to decompose most readily by first rearranging to isomeric nitrites. researchgate.net

Intramolecular Hydrogen Transfer: In molecules containing adjacent functional groups, such as a hydroxyl or amino group next to a nitro group, an intramolecular hydrogen transfer can occur, leading to the formation of different intermediates and products like water or nitrous acid. ntnu.no

In the case of this compound, it has been suggested that it is generated in situ during the reaction of hexanitroethane (B13788336) with dienes. scispace.com For related aliphatic nitro compounds, both nitro-nitrite isomerization and C-NO2 bond cleavage are competing primary decomposition channels. researchgate.net

Kinetic Studies of Decomposition Processes

Kinetic studies are essential for quantifying the rates of decomposition reactions and determining key parameters like activation energy (Ea) and the pre-exponential factor (A). researchgate.netbath.ac.uk These studies are often conducted using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at various heating rates. bath.ac.ukproquest.com

The activation energy, which represents the energy barrier that must be overcome for a reaction to occur, is a crucial parameter derived from these studies. bath.ac.uk For example, in the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), the activation energy was determined to be around 97.93 kJ·mol⁻¹. proquest.com For the decomposition of 3-methyl-3-buten-1-ol, the activation energy was found to be 149.2 ± 6.8 kJ·mol⁻¹. researchgate.net

Kinetic models often involve multiple reaction steps. For instance, the thermal decomposition of the initiating explosive tetrazene is described by a two-stage kinetic process. dtic.mil Similarly, the decomposition of 3,4-Dinitrofurazanylfuroxan (DNTF) has been modeled as a four-step consecutive reaction. e3s-conferences.org Autocatalytic reactions, where a product of the reaction catalyzes further decomposition, are also observed in some energetic materials. osti.gov

The table below presents activation energies for the decomposition of various compounds, illustrating the range of values encountered in kinetic studies.

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) |

| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | 97.93 |

| 3-methyl-3-buten-1-ol | 149.2 ± 6.8 |

| 3-buten-1-ol | 160.7 ± 5.9 |

| Data sourced from proquest.comresearchgate.net |

This interactive table allows for a comparison of activation energies for different compounds.

Influence of Temperature on Decomposition Mechanisms

Temperature has a profound influence on the decomposition pathways of energetic materials. mdpi.com The dominant decomposition mechanism can shift as the temperature changes. researchgate.netnih.gov

For many nitroaromatic compounds, at lower temperatures, reactions involving substituent groups or rearrangements may be kinetically and thermodynamically favored. researchgate.netnih.gov As the temperature increases, C-NO2 homolysis, a high-energy event, often becomes the dominant decomposition pathway. researchgate.netnih.gov For instance, in the case of TNT, at temperatures below 1200 K, reactions involving the methyl group are prominent, while above 1500 K, sequential C-NO2 bond cleavage dominates. researchgate.netacs.org This transition typically occurs in the range of 1250-1500 K. researchgate.netnih.gov

Experimental studies have shown that increasing the heating rate shifts the decomposition temperature to higher values. bath.ac.ukproquest.com This is a fundamental principle used in kinetic analysis methods like the Kissinger method to determine activation energies. researchgate.net The pressure of the surrounding atmosphere can also affect the decomposition temperature, with increased pressure sometimes leading to decomposition at lower temperatures. tainstruments.com

Development of Kinetic Models for Decomposition

Developing accurate kinetic models is crucial for predicting the behavior of energetic materials under various conditions. csus.edu These models are often based on data from experimental techniques like TGA and DSC. e3s-conferences.orgtainstruments.com

The process of developing a kinetic model involves several steps:

Formulating Rate Laws: For each elementary step, a mathematical expression (rate law) is formulated that describes its rate as a function of temperature and reactant concentrations. dtic.mil

Determining Kinetic Parameters: Experimental data is used to determine the activation energy and pre-exponential factor for each reaction step in the model. researchgate.nete3s-conferences.org

Model Validation: The developed model is then tested against experimental data not used in its development to ensure its predictive capability. e3s-conferences.org

Kinetic models can range from simple, single-step models to complex, multi-step models involving consecutive, parallel, or autocatalytic reactions. dtic.mile3s-conferences.orgosti.gov For example, a four-step consecutive reaction model was established for the decomposition of DNTF. e3s-conferences.org Time series decomposition techniques can also be applied to break down complex data into simpler components like trend, seasonality, and residuals to better understand the underlying patterns. datacamp.commarketingprofs.com

Stabilization Strategies for Highly Nitrated Energetic Moieties

The inherent instability of many highly nitrated energetic compounds, such as this compound and tetranitroethane, presents a significant challenge for their practical application. rsc.orgnih.gov Therefore, developing effective stabilization strategies is a critical area of research in energetic materials science. rsc.orgnih.gov

One common approach is the use of stabilizers, which are additives that can scavenge reactive species, such as nitrogen oxides (NOx), that are formed during decomposition and can catalyze further degradation. sciencemadness.orgtandfonline.com Aromatic amines, like diphenylamine, and urea (B33335) derivatives are commonly used stabilizers for nitrate (B79036) esters. sciencemadness.orgtandfonline.com These compounds work by reacting with the decomposition products, thereby preventing an autocatalytic breakdown of the energetic material. tandfonline.com

Another strategy involves the chemical modification of the energetic molecule itself to improve its intrinsic stability. nih.gov This can be achieved through various chemical transformations, such as the formation of metal complexes, nitrogen-rich salts, or ionic complexes. rsc.org For instance, the stabilization of tetranitroethane has been explored by converting it into various derivatives. rsc.org

Complexation and Salt Formation for Molecular Stability

This compound, a molecule of significant interest in energetic materials science due to its high nitrogen and oxygen content, is inherently unstable in its pure form at room temperature. rsc.org This instability is largely attributed to the low carbon-nitro bond dissociation energy. rsc.org To overcome this challenge and harness its energetic potential, researchers have focused on stabilizing the tetranitroethane (TNE) anion, a precursor to this compound, through complexation and salt formation. rsc.orgrsc.org This strategy involves pairing the TNE anion with various metal cations or nitrogen-rich organic cations to create more stable energetic compounds. rsc.orgresearchgate.net

The formation of metal complexes and nitrogen-rich ionic derivatives significantly enhances molecular stability compared to the neat TNE, making them potentially suitable for practical applications as explosives and propellants. rsc.org The synthesis of these stabilized compounds often begins with dipotassium (B57713) tetranitroethide, which can be prepared from tetraiodoethylene (B1221444) or through the nitration of trinitroethanol. rsc.orgrsc.org This potassium salt serves as a key intermediate for producing other derivatives. rsc.org

Research has demonstrated the successful synthesis and characterization of various TNE-based energetic salts and metal complexes. rsc.orgresearchgate.net These include:

Metal Complexes: Copper and silver complexes of TNE have been synthesized. rsc.org For instance, the reaction of copper(II) nitrate with potassium tetranitroethanide in aqueous ammonia (B1221849) yields a copper complex. rsc.org Similarly, silver tetranitroethanide can be formed by treating the potassium salt with silver(I) nitrate. rsc.org

Nitrogen-Rich Salts: A significant focus has been on forming salts with nitrogen-rich cations like ammonium (B1175870), hydroxylammonium, guanidinium (B1211019), and hydrazinium (B103819). rsc.orgresearchgate.net The reaction of TNE with ammonia in methanol (B129727) produces diammonium tetranitroethanide. rsc.org Dihydrazine tetranitroethide is another notable example, synthesized by reacting a TNE solution with hydrazine (B178648) hydrate. rsc.orgresearchgate.net These salts often exhibit enhanced thermal stabilities and favorable detonation properties. rsc.orgrsc.org For example, the decomposition temperatures for some alkali and alkaline earth metal salts of TNE can exceed 250°C due to the presence of numerous coordination bonds. researchgate.net

| Compound | Formula | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|---|---|---|

| Diammonium TNE rsc.org | C₂H₈N₆O₈ | 1.75 | 133 | 5 | 80 | 8757 | 31.1 |

| Dihydrazine Tetranitroethide rsc.orgresearchgate.net | C₂H₁₀N₈O₈ | 1.81 | 105 | 1.25 | 34 | 9508 | 37.9 |

| Guanidinium TNE Salt (15) rsc.org | C₄H₁₂N₁₀O₈ | 1.71 | 174 | 25 | 160 | 8443 | 27.5 |

| RDX (Reference) rsc.orgrsc.org | C₃H₆N₆O₆ | 1.80 | 204 | 7 | 120 | 8748 | 34.0 |

Crystal Engineering for Solid-State Stability

Crystal engineering provides a powerful framework for designing energetic materials with enhanced solid-state stability and tailored properties. nih.goviqpc.com This discipline focuses on understanding and controlling intermolecular interactions to build robust crystal lattices. iqpc.com For this compound derivatives, crystal engineering strategies are crucial for mitigating sensitivity and improving thermal stability, which are critical for safe handling and application. nih.gov The stability of an energetic crystal is theoretically related to its lattice energy, which quantifies the strength of the forces holding the crystal together. nih.gov

A key strategy in the crystal engineering of TNE-based energetic salts is the extensive use of hydrogen bonding. rsc.orgresearchgate.net In the crystal structure of dihydrazine tetranitroethide, for example, strong hydrogen bonds are present between the hydrazine cations and the nitro groups of the tetranitroethide anions. rsc.orgresearchgate.net These interactions play a vital role in stabilizing the energetic compound at the molecular level. rsc.orgresearchgate.net This network of hydrogen bonds, along with other cation-anion contacts, promotes closer and more efficient packing of the molecules in the crystal lattice. researchgate.net

The packing arrangement itself is a critical factor influencing the properties of energetic materials. nih.gov In dihydrazine tetranitroethide, the tetranitroethide anions are arranged in cross-stacking layers, with the hydrazine cations acting as an "adhesive" that helps create a well-ordered and dense stacking arrangement. researchgate.net This efficient packing contributes directly to the high crystal density (1.81 g/cm³) of the material, which is a desirable characteristic for high-performance explosives. rsc.orgresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Crystal System rsc.orgresearchgate.net | Monoclinic | Defines the basic geometry of the crystal lattice. |

| Space Group rsc.orgresearchgate.net | P2₁/c | Describes the symmetry elements within the unit cell. |

| Crystal Density (at 298K) rsc.orgresearchgate.net | 1.81 g/cm³ | High density is linked to higher detonation performance. researchgate.net |

| Key Intermolecular Interactions rsc.orgresearchgate.net | Hydrogen Bonding | Enhances molecular stability and contributes to denser packing. rsc.orgresearchgate.net |

| Decomposition Temperature (onset) rsc.orgresearchgate.net | 105 °C | Indicates the thermal stability of the compound. |

Current Challenges and Future Research Directions

Methodological Advancements in Tetranitroethene Synthesis and Handling

The synthesis and handling of this compound and its precursors, such as tetranitroethane, are fraught with difficulties due to their extreme instability. A primary challenge lies in the stabilization of these highly energetic molecules. rsc.org Research has shown that the stability of the tetranitroethane anion can be enhanced by forming salts with metal or nitrogen-rich cations. rsc.orgresearchgate.net This approach of "taming" the unstable precursor has led to the successful synthesis and characterization of a range of tetranitroethane derivatives, expanding the chemistry of polynitroalkanes. rsc.org